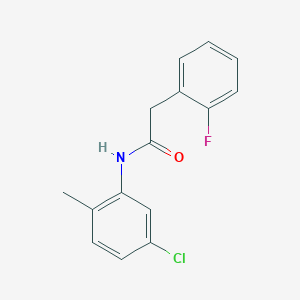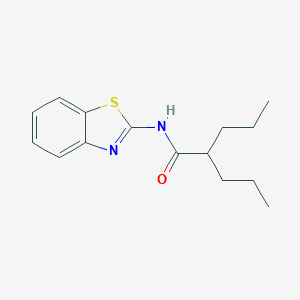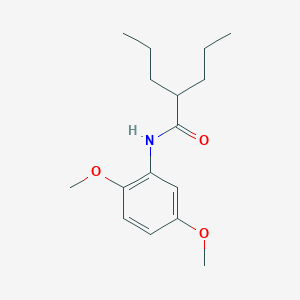
N-(5-chloro-2-methylphenyl)-2-(2-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methylphenyl)-2-(2-fluorophenyl)acetamide is a chemical compound commonly known as CFM-2. It is a potent and selective inhibitor of the transient receptor potential vanilloid 1 (TRPV1) ion channel. This ion channel is involved in the transmission of pain signals, making CFM-2 a promising candidate for the development of new analgesic drugs.
Mecanismo De Acción
CFM-2 works by selectively inhibiting the N-(5-chloro-2-methylphenyl)-2-(2-fluorophenyl)acetamide ion channel, which is involved in the transmission of pain signals. The N-(5-chloro-2-methylphenyl)-2-(2-fluorophenyl)acetamide channel is activated by a variety of stimuli, including heat, acid, and capsaicin (the active ingredient in chili peppers). By blocking the N-(5-chloro-2-methylphenyl)-2-(2-fluorophenyl)acetamide channel, CFM-2 reduces the transmission of pain signals, leading to a reduction in pain perception.
Biochemical and Physiological Effects:
CFM-2 has been shown to have a number of biochemical and physiological effects. In addition to its analgesic properties, CFM-2 has been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines in animal models of inflammation. CFM-2 has also been shown to have anxiolytic effects, reducing anxiety-like behaviors in animal models of anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CFM-2 has several advantages as a research tool. It is a potent and selective inhibitor of the N-(5-chloro-2-methylphenyl)-2-(2-fluorophenyl)acetamide channel, making it a valuable tool for studying the role of this channel in pain and other physiological processes. CFM-2 is also relatively easy to synthesize, making it accessible to a wide range of researchers. However, CFM-2 does have some limitations. It has a relatively short half-life, meaning that it needs to be administered frequently to maintain its effects. CFM-2 also has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on CFM-2. One area of interest is the development of new analgesic drugs based on CFM-2. Researchers are exploring ways to modify the structure of CFM-2 to improve its pharmacokinetic properties and reduce the risk of side effects. Another area of interest is the role of the N-(5-chloro-2-methylphenyl)-2-(2-fluorophenyl)acetamide channel in other physiological processes, such as inflammation and anxiety. Researchers are exploring the potential of CFM-2 and other N-(5-chloro-2-methylphenyl)-2-(2-fluorophenyl)acetamide inhibitors as treatments for these conditions. Finally, researchers are exploring the use of CFM-2 as a research tool to study the N-(5-chloro-2-methylphenyl)-2-(2-fluorophenyl)acetamide channel and its role in pain and other physiological processes.
In conclusion, CFM-2 is a promising compound with a wide range of potential applications in the field of pain research. Its selective inhibition of the N-(5-chloro-2-methylphenyl)-2-(2-fluorophenyl)acetamide channel makes it a valuable tool for studying the role of this channel in pain and other physiological processes. While CFM-2 has some limitations, researchers are exploring ways to overcome these limitations and develop new drugs and research tools based on this compound.
Métodos De Síntesis
The synthesis of CFM-2 is a multi-step process that involves the reaction of 5-chloro-2-methylphenol with 2-fluorobenzoyl chloride to form 5-chloro-2-methylphenyl-2-fluorobenzoate. This intermediate is then reacted with methylamine to produce N-(5-chloro-2-methylphenyl)-2-(2-fluorophenyl)acetamide. The entire process can be carried out using standard laboratory equipment and reagents.
Aplicaciones Científicas De Investigación
CFM-2 has been extensively studied for its potential use as an analgesic drug. It has been shown to be effective in reducing pain in animal models of acute and chronic pain, including inflammatory pain, neuropathic pain, and cancer pain. CFM-2 has also been shown to have a lower risk of tolerance and dependence compared to other analgesic drugs, making it a promising candidate for the development of new pain medications.
Propiedades
Fórmula molecular |
C15H13ClFNO |
|---|---|
Peso molecular |
277.72 g/mol |
Nombre IUPAC |
N-(5-chloro-2-methylphenyl)-2-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C15H13ClFNO/c1-10-6-7-12(16)9-14(10)18-15(19)8-11-4-2-3-5-13(11)17/h2-7,9H,8H2,1H3,(H,18,19) |
Clave InChI |
HSLHQKVRNHFVKU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC2=CC=CC=C2F |
SMILES canónico |
CC1=C(C=C(C=C1)Cl)NC(=O)CC2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-(benzylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290287.png)
![9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290290.png)
![8-benzyl-9-(methylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290292.png)
![Diphenyl {4-nitrophenyl}{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}methylphosphonate](/img/structure/B290294.png)
![methyl (3-ethyl-2-[(4-methoxyanilino)carbothioyl]-2-oxido-4-oxo-3,4-dihydro-1,3,2-benzodiazaphosphinin-1(2H)-yl)acetate](/img/structure/B290296.png)
![Diphenyl (4-methoxyphenyl)[(5-methyl-1,3,4-thiadiazol-2-yl)amino]methylphosphonate](/img/structure/B290298.png)
![Methyl 2-[3-benzyl-2-(ethylcarbamothioyl)-2,4-dioxo-1,3,2lambda5-benzodiazaphosphinin-1-yl]acetate](/img/structure/B290300.png)






![Ethyl 3-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B290310.png)